N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea
Description
N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea is a thiourea derivative featuring a norbornane (bicyclo[2.2.1]heptane) group attached to one nitrogen atom and a methyl group to the other. Thioureas are characterized by the –N–C(=S)–N– functional group, which confers strong coordination capabilities with metal ions and utility in heterocyclic synthesis . The norbornyl substituent introduces steric bulk and hydrophobicity, distinguishing this compound from simpler alkyl or aryl thioureas.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-10-9(12)11-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPRDNHLNDSTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-2-yl-N’-methylthiourea typically involves the reaction of norbornylamine with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea derivative.
Industrial Production Methods
While specific industrial production methods for N-bicyclo[2.2.1]hept-2-yl-N’-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-bicyclo[2.2.1]hept-2-yl-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-N’-methylthiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N’-methylthiourea involves its interaction with molecular targets such as enzymes or receptors. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can enhance binding affinity and specificity. The thiourea group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Thiourea and Urea Derivatives
Structural and Electronic Comparisons
Substituent Effects
Norbornyl vs. Heterocyclic Substituents: N-(2-Pyridyl)-N'-methylthiourea (): The pyridyl group enables chelation with metal ions (e.g., Cu(I)), forming stable 1:1 or 1:2 complexes. In contrast, the norbornyl group in the target compound sterically hinders chelation, favoring monodentate coordination . N-(2-Furoyl)-N'-(2-pyridyl)thiourea (): Intramolecular hydrogen bonding between the pyridyl N and thiourea NH stabilizes a planar conformation. The norbornyl group disrupts such interactions, leading to distinct crystal packing .
Thiourea vs. Urea Derivatives :
- N-bicyclo[2.2.1]hept-2-ylurea (): Replacing the thiocarbonyl (C=S) with carbonyl (C=O) reduces polarizability and metal-binding affinity. The urea derivative (MW = 154.21 g/mol) is less reactive in coordination chemistry compared to the thiourea analog .
Molecular Weight and Hydrophobicity
Coordination Chemistry and Metal Complexation
Copper(I) Complexes: Pyridyl thioureas (e.g., N-(2-pyridyl)-N'-phenylthiourea) form 1D polymeric chains or 2D networks via N/S bridging (). In contrast, the target compound’s steric bulk may limit polymerization, favoring discrete mononuclear complexes . Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) (): Electron-withdrawing substituents (e.g., dichlorobenzoyl) enhance metal-binding stability. The norbornyl group’s electron-donating nature could modulate redox properties in analogous Fe(III) complexes .
Hydrogen Bonding and Crystal Packing: Thioureas with planar substituents (e.g., N-(2-Furoyl)-N'-(2-pyridyl)thiourea) exhibit intermolecular N–H⋯S and N–H⋯O bonds, forming centrosymmetric tetramers (). The norbornyl group disrupts such networks, leading to less ordered crystalline phases .
Biological Activity
N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its role in enzyme inhibition and interactions with cellular targets.
The synthesis of this compound typically involves the reaction of norbornylamine with methyl isothiocyanate. This reaction is usually conducted under mild conditions, often using solvents like dichloromethane or ethanol. The nucleophilic addition of the amine to the isothiocyanate leads to the formation of the thiourea derivative, which can then be purified through recrystallization or chromatography .
Interaction with Enzymes
This compound has been identified as a potential inhibitor of various enzymes, particularly those involved in metabolic pathways. The compound's thiourea group is capable of forming hydrogen bonds with active sites in enzymes, thereby inhibiting their function .
In Vitro Studies
In vitro assays have demonstrated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines, including those derived from leukemia and lung cancer . The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the bicyclic structure significantly affect biological activity. For example, replacing certain functional groups can enhance binding affinity to target proteins or alter the compound's pharmacokinetic properties .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
